molecular formula C15H20F2 B115676 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene CAS No. 144261-13-2

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Cat. No.: B115676
CAS No.: 144261-13-2
M. Wt: 238.32 g/mol
InChI Key: GHOUEKQRKXYGHJ-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene is a fluorinated aromatic compound with the molecular formula C15H20F2. This compound is characterized by the presence of two fluorine atoms and a trans-4-propylcyclohexyl group attached to a benzene ring. It is known for its applications in various fields, including liquid crystal materials and organic synthesis .

Scientific Research Applications

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene has several scientific research applications:

Safety and Hazards

This compound may cause long-lasting harmful effects to aquatic life . It’s advised to avoid release to the environment . In case of accidental release, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Given the potential environmental persistence and toxicity of FLCMs, more research is needed to understand their environmental impact and develop safe handling and disposal methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene typically involves the reaction of 1,3-difluorobenzene with trans-4-propylcyclohexyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds .

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene is unique due to its specific substitution pattern and the presence of the trans-4-propylcyclohexyl group. This structural arrangement imparts distinct physical and chemical properties, making it suitable for specialized applications in liquid crystal materials and organic synthesis .

Properties

IUPAC Name

1,3-difluoro-5-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2/c1-2-3-11-4-6-12(7-5-11)13-8-14(16)10-15(17)9-13/h8-12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOUEKQRKXYGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594151
Record name 1,3-Difluoro-5-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144261-13-2
Record name 1,3-Difluoro-5-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3-difluoro-5-(trans-4-propylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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